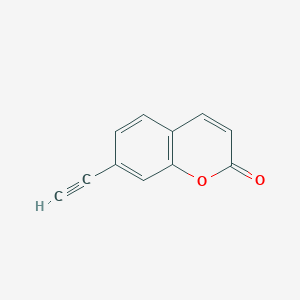

7-Ethynylcoumarin

Vue d'ensemble

Description

7-Ethynylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynylcoumarin typically involves a multi-step process. One common method starts with the preparation of 7-hydroxycoumarin, which is then subjected to an ethynylation reaction. The ethynylation is usually carried out using triflic anhydride in the presence of anhydrous pyridine under nitrogen atmosphere . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Ethynylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.

Reduction: Reduction reactions can modify the ethynyl group, leading to the formation of new compounds.

Substitution: The ethynyl group can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted coumarins, which can exhibit different biological and chemical properties .

Applications De Recherche Scientifique

Medicinal Applications

Antimicrobial Activity

Research has indicated that coumarin derivatives, including 7-ethynylcoumarin, exhibit significant antimicrobial properties. A study focusing on the synthesis of amino and acyl amino derivatives of coumarins found that certain compounds demonstrated effective activity against Mycobacterium tuberculosis, with low minimum inhibitory concentrations (MICs) reported . The structural modifications at the 7-position, such as the introduction of an ethynyl group, can enhance the activity against resistant strains.

Anticancer Potential

The anticancer properties of coumarins have been widely studied. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have demonstrated that coumarin derivatives can induce apoptosis in cancer cells by activating intrinsic pathways . The specific effects of this compound on different cancer cell lines warrant further investigation.

Fluorescent Applications

Fluorescent Probes

Coumarins are well-known for their fluorescent properties, making them suitable for use as fluorescent probes in biological imaging and sensing applications. This compound can be utilized in the development of fluorescent sensors for detecting metal ions or biomolecules due to its strong luminescence characteristics . The incorporation of ethynyl groups can enhance the photophysical properties, leading to improved sensitivity and selectivity.

Materials Science

Polymeric Materials

The synthesis of polymeric materials incorporating this compound has been explored for applications in light stability and anti-yellowing agents. These materials can be used in coatings and plastics to improve durability under UV exposure . The integration of fluorescent compounds into polymer matrices allows for the development of multifunctional materials with enhanced properties.

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound | MIC (mg/L) | Activity Against |

|---|---|---|

| 7-Amino-4-methylcoumarin | 1 | Mycobacterium tuberculosis H37Rv |

| This compound | TBD | TBD |

| Acyl amino coumarins | 1-3.5 | Multidrug-resistant strains |

Table 2: Fluorescent Properties of Coumarins

| Compound | Emission Wavelength (nm) | Application |

|---|---|---|

| This compound | TBD | Fluorescent probes |

| 7-Hydroxy-4-methylcoumarin | TBD | Biological imaging |

Case Studies

Case Study: Antitubercular Activity

A series of studies focused on the antitubercular activity of various coumarin derivatives revealed that modifications at the 7-position significantly impacted their efficacy against M. tuberculosis. The introduction of ethynyl groups was associated with enhanced activity and reduced cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index for derivatives like this compound .

Case Study: Fluorescent Sensor Development

In a recent study, researchers developed a fluorescent sensor based on this compound for detecting heavy metal ions in aqueous solutions. The sensor exhibited high sensitivity and selectivity towards lead ions, demonstrating the potential application of this compound in environmental monitoring .

Mécanisme D'action

The mechanism of action of 7-Ethynylcoumarin involves its interaction with cytochrome P450 enzymes. The compound binds to the active site of these enzymes, inhibiting their activity. This inhibition occurs through a mechanism-based process, where the ethynyl group of this compound forms a covalent bond with the enzyme, leading to its inactivation . The molecular targets primarily include cytochrome P450 enzymes 1A1 and 1A2 .

Comparaison Avec Des Composés Similaires

7-Ethynyl-3,4,8-trimethylcoumarin: This derivative shows similar inhibitory activity towards cytochrome P450 enzymes but with different selectivity profiles.

7-Ethynyl-3-methyl-4-phenylcoumarin: Another derivative with distinct structural features and inhibitory properties.

7-Ethynyl-6-methoxycoumarin: This compound also exhibits selective inhibition of cytochrome P450 enzymes.

Uniqueness: 7-Ethynylcoumarin stands out due to its specific ethynyl group at the 7-position, which imparts unique inhibitory properties and selectivity towards certain cytochrome P450 enzymes. This makes it a valuable tool in biochemical and pharmacological research .

Activité Biologique

7-Ethynylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Overview of Coumarins

Coumarins are naturally occurring compounds found in many plants, exhibiting a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The modification of coumarin structures can enhance their biological properties, leading to the development of compounds like this compound, which specifically targets cytochrome P450 enzymes.

Target Enzymes

This compound primarily inhibits human cytochrome P450 enzymes, particularly P450s 1A1 and 1A2. These enzymes play crucial roles in drug metabolism and the activation of procarcinogens. The compound acts as a selective inhibitor, affecting the biochemical pathways mediated by these enzymes.

Mode of Action

The compound functions as a mechanism-based inhibitor , meaning it binds to the active site of the enzyme and undergoes a reaction that permanently inactivates it. This interaction leads to significant alterations in drug metabolism and can affect the bioavailability of various pharmaceutical agents .

Inhibition Studies

Research has shown that this compound exhibits potent inhibitory effects on P450 enzymes. For instance, studies indicate that modifications to the coumarin backbone can enhance its selectivity and potency against specific P450 isoforms. The most effective derivative identified is 7-ethynyl-3,4,8-trimethylcoumarin (7ETMC), which demonstrates strong inhibitory activity with an IC50 value significantly lower than that of other derivatives .

Cellular Effects

In cellular models, this compound has been observed to induce apoptosis in cancer cell lines. This effect is attributed to its ability to modulate cell signaling pathways and gene expression involved in cell survival and proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its inhibition of P450s may lead to altered metabolism of co-administered drugs. This characteristic could be beneficial in enhancing the efficacy of certain chemotherapeutic agents by preventing their metabolism .

Cancer Therapy Applications

Several studies have investigated the potential use of this compound in cancer therapy. For example:

- Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in increased apoptosis rates in breast cancer cell lines compared to controls. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Liver Cancer Models : Another study highlighted its ability to inhibit tumor growth in liver cancer models by targeting P450-mediated pathways involved in drug metabolism .

Summary Table: Biological Activity Overview

| Property | Details |

|---|---|

| Primary Targets | Cytochrome P450s 1A1 and 1A2 |

| Mode of Action | Mechanism-based inhibition |

| Cellular Effects | Induces apoptosis; modulates signaling pathways |

| Potency | IC50 values significantly lower than other derivatives |

| Potential Applications | Cancer therapy; enhancement of drug efficacy |

Propriétés

IUPAC Name |

7-ethynylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O2/c1-2-8-3-4-9-5-6-11(12)13-10(9)7-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKXZMHLZMPKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7-Ethynylcoumarin interact with its target, Cytochrome P450 2B1, and what are the downstream effects?

A1: this compound acts as a mechanism-based inactivator of Cytochrome P450 2B1 (CYP2B1) []. This means it requires metabolic activation by CYP2B1 to exert its inhibitory effect. During this process, the ethynyl group of this compound forms a covalent adduct with the apoprotein portion of CYP2B1 []. This irreversible binding leads to a loss of enzymatic activity, effectively inhibiting the enzyme's ability to metabolize other substrates. Interestingly, the heme group and the cytochrome P450 reductase component remain unmodified [].

Q2: What makes this compound a selective inhibitor of certain cytochrome P450 enzymes?

A2: Research suggests that the selectivity of this compound and its derivatives for specific cytochrome P450 enzymes, like CYP1A1 and CYP1A2, is influenced by the presence and position of substituents on the coumarin ring system []. These modifications can enhance inhibitory activity and selectivity. For example, 7-Ethynyl-3,4,8-trimethylcoumarin (7ETMC) demonstrates potent inhibition of CYP1A1 and CYP1A2 with minimal impact on CYP2A6 and CYP2B1, even at high concentrations []. This selectivity is likely driven by differences in the binding orientations and affinities within the active sites of the different CYP enzymes [].

Q3: Are there any structural modifications to this compound that significantly alter its inhibitory mechanism?

A3: Yes, the introduction of specific substituents can significantly impact the inhibitory mechanism. For instance, 7-ethynyl-3-methyl-4-phenylcoumarin (7E3M4PC), unlike other derivatives, acts as a competitive inhibitor of CYP1A2 rather than a mechanism-based inactivator []. X-ray crystallography and docking simulations revealed that the bulky phenyl group in 7E3M4PC forces it to adopt a conformation that prevents the formation of a reactive intermediate necessary for covalent binding []. Therefore, 7E3M4PC binds reversibly within the active site, inhibiting enzyme activity through competition with the substrate.

Q4: What analytical techniques have been used to characterize the interaction between this compound and Cytochrome P450 2B1?

A4: Electrospray ion trap mass spectrometry has been instrumental in verifying the covalent modification of CYP2B1 by this compound []. This technique confirmed the 1:1 stoichiometry of inhibitor binding to the apoprotein, demonstrating that the entire inhibitor molecule, along with an oxygen atom, attaches to the enzyme []. Importantly, this method also confirmed that the heme group and cytochrome P450 reductase remained unmodified, highlighting the specificity of the interaction [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.